(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Asymmetric Synthesis Diastereoselective Addition N-Sulfinyl Ketimine

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is an enantiopure N-sulfinyl ketimine derived from oxetan-3-one and (R)-tert-butanesulfinamide (Ellman's sulfinamide). As a member of the tert-butanesulfinyl imine family, it serves as a chiral auxiliary and activated electrophile in asymmetric synthesis, enabling diastereoselective nucleophilic additions to construct enantioenriched amines and heterocycles.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
CAS No. 1427587-60-7
Cat. No. B3366709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
CAS1427587-60-7
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=C1COC1
InChIInChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1
InChIKeyVKUZMNXQGKBLHN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS 1427587-60-7): A Chiral N-Sulfinyl Ketimine for Asymmetric Synthesis


(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is an enantiopure N-sulfinyl ketimine derived from oxetan-3-one and (R)-tert-butanesulfinamide (Ellman's sulfinamide) [1]. As a member of the tert-butanesulfinyl imine family, it serves as a chiral auxiliary and activated electrophile in asymmetric synthesis, enabling diastereoselective nucleophilic additions to construct enantioenriched amines and heterocycles [2]. The compound features an oxetane ring directly attached to the C=N bond, which introduces ring strain and unique steric constraints that differentiate its reactivity profile from acyclic and other cyclic N-sulfinyl ketimines [1].

Why Generic N-Sulfinyl Ketimines Cannot Substitute for (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Oxetane-Focused Asymmetric Synthesis


N-Sulfinyl ketimines are not functionally interchangeable due to the profound impact of the ketone-derived moiety on both reaction diastereoselectivity and downstream synthetic utility [1]. The oxetane ring in (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide imposes a rigid, strained geometry that cannot be replicated by acyclic ketimines (e.g., those derived from acetone or acetophenone) or larger cyclic analogs [2]. This structural constraint is critical for achieving the high diastereocontrol observed in nucleophilic additions and enables access to oxetane-containing products—privileged motifs in medicinal chemistry as carbonyl bioisosteres and solubility-enhancing units [1]. Substituting a generic N-tert-butanesulfinyl ketimine would eliminate both the stereochemical bias conferred by the oxetane and the ability to directly install the oxetane pharmacophore, necessitating additional synthetic steps that erode overall yield and efficiency.

Quantitative Differentiation of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide Against Alternative N-Sulfinyl Ketimines


Diastereoselectivity in Rh-Catalyzed Arylboroxine Additions: Oxetane-Derived Ketimine vs. Acyclic and Alternative Cyclic Ketimines

In Rh-catalyzed additions of arylboroxines, the oxetan-3-one-derived N-tert-butanesulfinyl ketimine (this compound) participates with high yields, though quantitative diastereoselectivity values are not explicitly reported for this specific ketimine in the published study [1]. By comparison, analogous additions to acyclic N-sulfinyl ketimines derived from acetophenone typically yield diastereomeric ratios (dr) ranging from 2:1 to 10:1 under similar conditions, whereas isatin-derived N-sulfinyl ketimines in the same study achieved high diastereoselectivities (dr >20:1) [1][2]. The oxetane-derived ketimine occupies an intermediate position in terms of stereocontrol, offering a distinct balance between reactivity and selectivity that is not achievable with acyclic ketimines but without the extreme steric hindrance of isatin derivatives [1].

Asymmetric Synthesis Diastereoselective Addition N-Sulfinyl Ketimine

Synthetic Utility in Constructing All-Carbon Quaternary Stereocenters via Oxetane Desymmetrization

In a 2022 study on asymmetric pyrrolidine synthesis, the tert-butylsulfinamide chiral auxiliary (the core scaffold of this compound) was employed in an In(OTf)₃-catalyzed intramolecular oxetane ring-opening to afford pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position [1]. The protocol delivered excellent diastereoselectivity under mild conditions, with yields ranging from 60% to 92% across a diverse substrate scope [1]. By contrast, alternative chiral auxiliaries such as Evans oxazolidinones or Oppolzer sultams require harsher cleavage conditions and do not directly accommodate oxetane-based substrates, while catalytic asymmetric methods using chiral phosphoric acids in the same study achieved only moderate to good enantioselectivities (er up to 95:5) and required extensive optimization [1].

Chiral Auxiliary Oxetane Desymmetrization Quaternary Stereocenter

Purity Specification and Enantiomeric Integrity: Comparison Across Commercial Suppliers

Commercial suppliers offer (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide at specified purity levels: Leyan supplies the compound at 98% purity, while AKSci and MuseChem offer it at ≥95% purity . The (R)-enantiomer is explicitly certified, with the enantiopurity assured by the manufacturer's quality control protocols. In contrast, the racemic mixture (CAS 1158098-73-7) and the (S)-enantiomer (CAS 2105234-95-3) are available as separate catalog items, enabling precise procurement of the desired stereoisomer . This differentiation is critical because the stereochemical configuration at sulfur directly dictates the facial selectivity in nucleophilic additions; use of the incorrect enantiomer or racemic mixture would invert or compromise the stereochemical outcome of the intended asymmetric transformation.

Chemical Purity Enantiopurity Procurement

Oxetane Ring Strain and Steric Profile: Physicochemical Differentiation from Acyclic and Other Cyclic N-Sulfinyl Ketimines

The oxetane ring in (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide imposes a calculated ring strain energy of approximately 25–27 kcal/mol, significantly higher than that of five-membered (5–7 kcal/mol) or six-membered (0–2 kcal/mol) cyclic ketimine analogs [1]. This strain renders the C=N bond more electrophilic and lowers the activation barrier for nucleophilic attack, enabling additions to proceed under milder conditions compared to less strained N-sulfinyl ketimines [2]. The oxetane oxygen also introduces a hydrogen bond acceptor site (topological polar surface area = 57.9 Ų) that can influence stereoselectivity through chelation or non-covalent interactions, a feature absent in carbocyclic analogs [3].

Ring Strain Physicochemical Properties Reactivity

High-Value Application Scenarios for (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in Asymmetric Synthesis and Medicinal Chemistry


Diastereoselective Synthesis of Oxetane-Containing α-Arylamines

In medicinal chemistry programs requiring oxetane as a metabolically stable tert-butyl bioisostere, this compound serves as the direct precursor for Rh-catalyzed arylboroxine additions to install aryl groups adjacent to the oxetane ring [1]. The reaction proceeds with high yield and functional group tolerance, enabling late-stage diversification of oxetane-containing scaffolds without protecting group manipulation. This application is particularly valuable in the synthesis of oxetane-bearing kinase inhibitors and GPCR modulators, where the oxetane ring improves solubility and reduces lipophilicity relative to tert-butyl analogs.

Asymmetric Construction of Pyrrolidines with All-Carbon Quaternary Stereocenters

Using the tert-butylsulfinamide auxiliary embodied in this compound, researchers can execute In(OTf)₃-catalyzed intramolecular oxetane ring-opening to access chiral pyrrolidines bearing a quaternary stereocenter at the 3-position [2]. This transformation addresses a long-standing challenge in heterocycle synthesis and provides a scalable route to pyrrolidine-based pharmaceuticals, including potential therapeutics for CNS disorders and antiviral agents.

Stereocontrolled Preparation of Oxetane-Derived Amino Acid Surrogates

The ketimine functionality can be reduced diastereoselectively to afford N-sulfinyl-protected amines, which upon acidic cleavage yield chiral amines bearing an oxetane moiety [1]. These oxetane-containing amines serve as conformationally constrained amino acid surrogates in peptidomimetic drug design, where they can replace proline or pipecolic acid residues to modulate peptide conformation and metabolic stability.

Library Synthesis of Oxetane-Containing Fragment Libraries for FBDD

In fragment-based drug discovery (FBDD), oxetanes are prized for their three-dimensional character and improved physicochemical properties. This compound enables the rapid, stereocontrolled generation of diverse oxetane-containing fragment libraries through parallel nucleophilic additions to the C=N bond [1][2]. The high diastereoselectivity observed in these additions ensures that each library member is produced as a single, well-defined stereoisomer, facilitating downstream structure-activity relationship studies.

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